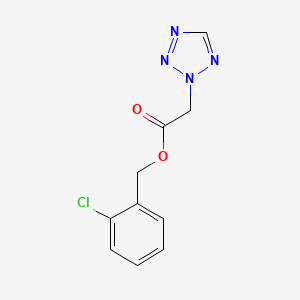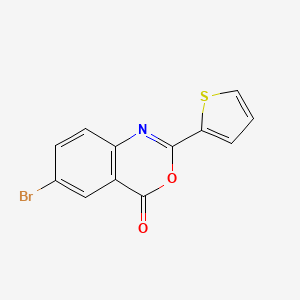
6-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide is a chemical compound belonging to the chromene family. Chromenes are significant in medicinal chemistry due to their diverse biological activities and potential pharmacological applications. The chromene core is found in various natural products and synthetic compounds with a wide range of biological activities.
Synthesis Analysis
The synthesis of chromene derivatives typically involves strategies like cyclization and condensation reactions. The structure of chromene derivatives, such as 4-oxo-N-phenyl-4H-chromene-2-carboxamide, demonstrates common methods in chromene synthesis, including the formation of the chromene ring through cyclization processes and the introduction of functional groups in specific positions (Reis et al., 2013).
Molecular Structure Analysis
Chromene derivatives exhibit a wide range of molecular conformations based on the substitution pattern on the chromene nucleus. For example, the anti-rotamer conformation about the C-N bond and the relative positions of amide and pyran ring oxygens play a significant role in the molecular structure. These structural variations significantly affect the compound's chemical and physical properties (Reis et al., 2013).
Chemical Reactions and Properties
Chromene derivatives participate in various chemical reactions, reflecting their versatile chemical properties. The reactivity can be influenced by the substitution pattern on the chromene core, where different functional groups lead to different chemical behavior and reactivity towards nucleophiles and electrophiles (Pimenova et al., 2003).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structures. For instance, the presence of methoxy groups and the specific chromene conformation affect the compound's crystal packing and solubility characteristics (Reis et al., 2013).
Aplicaciones Científicas De Investigación
Structural Characterization and Polymorphism
Research on compounds structurally related to 6-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide has revealed insights into their crystalline forms and polymorphism. The study on 4-Oxo-N-phenyl-4H-chromene-2-carboxamide derivatives illustrates the diversity in crystal structures these compounds can exhibit, including different polymorphic forms and hydrates, demonstrating the significance of conformational flexibility and intermolecular hydrogen bonding in dictating their solid-state arrangements (Reis et al., 2013).
Fluorescence Properties
The synthesis and characterization of benzo[c]coumarin carboxylic acids have shown these compounds to possess excellent fluorescence properties in both ethanol solutions and solid states. This suggests potential applications in developing fluorescence-based materials and sensors, leveraging the unique photophysical properties of chromene derivatives (Shi et al., 2017).
Synthetic Utility in Photochromic Materials
Chromene derivatives have been employed in the synthesis of naphthopyran and naphthopyrandione units, crucial for photochromic materials and biologically active natural products. The research demonstrates the versatility of chromene-based carbene complexes in organic synthesis, especially in constructing complex photoresponsive systems (Rawat et al., 2006).
Biological Activity
Investigations into coumarin derivatives containing the thiazolidin-4-one ring have revealed their significant antibacterial properties. These findings underscore the potential of chromene derivatives in the development of new antibacterial agents, highlighting the broader impact of such compounds in medicinal chemistry (Ramaganesh et al., 2010).
Propiedades
IUPAC Name |
6-methoxy-2-oxo-N-(2-phenylethyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-23-15-7-8-17-14(11-15)12-16(19(22)24-17)18(21)20-10-9-13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPLSRDMAKIJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methoxyphenoxy)methyl]-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5502228.png)
![2-({[(4-isopropylmorpholin-2-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5502230.png)


![ethyl 1-{[(2-methoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5502256.png)
![4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5502273.png)



![5-bromo-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5502295.png)
![(1R*,5R*)-6-(1H-benzimidazol-2-ylcarbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5502302.png)

![2-(4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5502319.png)
